molecular formula C13H15BrN2O B2925069 3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide CAS No. 1808619-97-7

3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide

Katalognummer B2925069
CAS-Nummer: 1808619-97-7
Molekulargewicht: 295.18
InChI-Schlüssel: YJMXRUQKNPCYSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BMS-754807 and is a potent inhibitor of insulin-like growth factor 1 receptor (IGF-1R).

Wirkmechanismus

The mechanism of action of 3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide involves the inhibition of the IGF-1R pathway. This pathway plays a crucial role in the regulation of cell growth, differentiation, and survival. By inhibiting this pathway, 3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide have been extensively studied. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce the levels of IGF-1R and downstream signaling molecules such as AKT and ERK. In addition, 3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide in lab experiments is its potent inhibitory activity against IGF-1R. This compound is also relatively stable and can be easily synthesized in the lab. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Further studies are needed to determine the optimal dosage and administration route for this compound.

Zukünftige Richtungen

There are several future directions for the research on 3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide. One potential direction is to investigate the use of this compound in combination with other cancer therapies such as chemotherapy and radiation therapy. Another direction is to explore the potential use of this compound in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in clinical trials.
Conclusion:
In conclusion, 3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide is a promising compound with potential applications in cancer research and the treatment of neurodegenerative diseases. Its potent inhibitory activity against IGF-1R makes it a valuable tool for studying the IGF-1R pathway and its role in disease. Further studies are needed to determine the optimal dosage, administration route, and long-term safety and efficacy of this compound in clinical trials.

Synthesemethoden

The synthesis of 3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide involves the reaction of 5-bromo-2-chlorobenzonitrile with N-cyanomethyl-N-methylacetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with isopropylmagnesium bromide to obtain the final product.

Wissenschaftliche Forschungsanwendungen

3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the IGF-1R pathway. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

3-bromo-N-(cyanomethyl)-5-methyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c1-9(2)16(5-4-15)13(17)11-6-10(3)7-12(14)8-11/h6-9H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMXRUQKNPCYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)N(CC#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.